molecular formula C19H20N4O2S B2641686 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide CAS No. 849913-33-3

2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Cat. No.: B2641686
CAS No.: 849913-33-3
M. Wt: 368.46
InChI Key: MITCZGYCFAJPNP-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and an allylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylamine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The allylamine group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
  • 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
  • 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Uniqueness

The presence of the allylamine group in 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity. This unique structure may confer specific biological activities and chemical properties that are not observed in its analogs.

Properties

IUPAC Name

2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h4-10,12H,1,11H2,2-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITCZGYCFAJPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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